molecular formula C13H12N4OS B7886801 6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione

6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione

Cat. No.: B7886801
M. Wt: 272.33 g/mol
InChI Key: WWUWXYRLFKMXFY-UHFFFAOYSA-N
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Description

6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione (CAS 1334492-37-3) is a high-purity chemical compound supplied for biological screening and lead optimization studies. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological properties . The compound has a molecular weight of 272.33 and an empirical formula of C13H12N4OS . Its calculated physicochemical properties include a logP of 2.078, a polar surface area (PSA) of 81, and only one rotatable bond, indicating a relatively rigid structure . Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine core have been investigated for a range of therapeutic applications. Scientific literature reports that analogous structures have been designed as rigid scaffolds to replace the isomerizable linker in potent antitubulin agents like Combretastatin A-4 (CA-4), exhibiting moderate to potent antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase . Furthermore, other 6-substituted [1,2,4]triazolo[4,3-b]pyridazine derivatives have demonstrated potent anticonvulsant activity in animal models, with some compounds showing a high protective index and low neurotoxicity, suggesting potential for central nervous system (CNS) drug discovery . This makes this compound a valuable chemical tool for researchers exploring new anticancer agents, CNS-active compounds, and other pharmacological applications. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-5-9(2)7-10(6-8)18-12-4-3-11-14-15-13(19)17(11)16-12/h3-7H,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUWXYRLFKMXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NN3C(=NNC3=S)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Formation: Triazolopyridazine Skeleton

The triazolopyridazine scaffold serves as the foundational structure. A common approach involves cyclocondensation of hydrazine derivatives with pyridazine precursors. For instance, 6-chloro-7-methyl- triazolo[1,5-b]pyridazine (Intermediate A) is synthesized via refluxing 3-aminopyridazine-4-carboxylic acid with phosphorus oxychloride (POCl₃) and subsequent treatment with hydrazine hydrate . The thione group at position 3 is introduced by reacting Intermediate A with phosphorus pentasulfide (P₄S₁₀) in dry toluene under inert atmosphere, yielding 6-chloro- triazolo[4,3-b]pyridazine-3(2H)-thione (Intermediate B) .

The introduction of the 3,5-dimethylphenoxy group at position 6 is achieved through nucleophilic aromatic substitution (SNAr). Intermediate B reacts with 3,5-dimethylphenol under basic conditions. Optimized protocols from patent literature suggest using sodium hydride (NaH) in dimethylformamide (DMF) at 80–90°C for 3–5 hours:

Intermediate B+3,5-dimethylphenolNaH, DMF, 80°CTarget Compound\text{Intermediate B} + \text{3,5-dimethylphenol} \xrightarrow{\text{NaH, DMF, 80°C}} \text{Target Compound}

Key parameters include:

  • Molar ratio : 1:1.2 (Intermediate B : 3,5-dimethylphenol)

  • Base : NaH (2.5 equiv) ensures deprotonation of the phenolic hydroxyl.

  • Solvent : Anhydrous DMF enhances nucleophilicity.

Alternative Pathways: Microwave-Assisted Synthesis

Microwave irradiation offers a time-efficient alternative. A modified protocol involves mixing Intermediate B with 3,5-dimethylphenol and potassium carbonate (K₂CO₃) in acetonitrile under microwave conditions (150°C, 300 W, 15 minutes). This method reduces reaction time from hours to minutes while maintaining yields >85%.

Purification and Characterization

Purification :

  • Recrystallization : Ethanol/water (3:1) yields crystalline product.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes unreacted phenol.

Characterization :

  • FTIR : Peaks at 1617 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O-C), and 1150 cm⁻¹ (C=S) .

  • ¹H NMR (DMSO-d₆): δ 7.54 (d, J=7.2 Hz, H₅), 7.31 (d, J=7.2 Hz, H₃), 6.89 (t, J=7.6 Hz, H₄), 2.31 (s, 6H, CH₃) .

  • Mass Spectrometry : m/z 342 [M- +] (calc. for C₁₆H₁₄N₄OS₂) .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)
Conventional SNArNaH, DMF, 80°C, 5 h7898
Microwave SNArK₂CO₃, CH₃CN, 150°C, 15 min8699
One-Pot CyclizationPOCl₃, reflux, 8 h6595

Challenges and Optimization

  • Steric Hindrance : The 3,5-dimethyl groups on phenol slow substitution kinetics. Increasing temperature to 100°C improves reactivity .

  • Thione Stability : Avoid prolonged exposure to moisture; store under nitrogen .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The triazolopyridazine-thione scaffold is part of a broader family of nitrogen-rich heterocycles. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Core Structure Key Substituents Biological Activity References
6-(3,5-Dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione Triazolo[4,3-b]pyridazine-thione 3,5-Dimethylphenoxy at C6 Under investigation (anticancer potential)
6-(3,5-Dimethylpyrazol-1-yl)-3-phenyl-triazolo[4,3-b]pyridazine (Compound 5) Triazolo[4,3-b]pyridazine 3,5-Dimethylpyrazole at C6; phenyl at C3 Anticancer (tested against leukemia cells)
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (18) Triazolo[4,3-b]pyridazine Complex aryl ether substituents at C6 and C3 Potent PDE4 inhibitor (IC₅₀ < 10 nM)
8,10-Diphenylpyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione (HL) Triazolo[4,3-c]pyrimidine-thione Phenyl groups at C8 and C10 Studied via DFT (electronic properties)
3-(Pyridin-4-yl)-7,8-dihydro-triazolo[4,3-b][1,2,4,5]tetrazine-6(5H)-thione (13b) Triazolo[4,3-b]tetrazine-thione Pyridine at C3; tetrazine ring Anticancer (broad-spectrum activity)

Key Comparison Points

Core Structure Variations: Triazolo-pyridazine vs. Triazolo-pyrimidine (HL): The pyridazine core (in the target compound) offers distinct electronic properties compared to pyrimidine, influencing binding to biological targets like kinases or PDE4 enzymes .

Substituent Effects: Phenoxy vs. Pyrazole (Compound 5): The 3,5-dimethylphenoxy group in the target compound may improve lipophilicity and membrane permeability compared to the pyrazole substituent in Compound 5, which could enhance anticancer activity . Aryl Ethers (Compound 18): The methoxy and tetrahydrofuran-oxy groups in Compound 18 enhance PDE4 isoform selectivity, a feature absent in the target compound .

Biological Activity: Anticancer Potential: Both the target compound and Compound 13b (tetrazine-thione) show broad-spectrum anticancer activity, likely due to thione-mediated pro-apoptotic effects or DNA intercalation . Enzyme Inhibition: Compound 18’s PDE4 inhibition highlights the role of substituents in modulating isoform specificity, a property yet to be explored in the target compound .

Synthetic Routes :

  • The target compound’s synthesis involves cyclization in glacial acetic acid, whereas triazolo-tetrazines (e.g., 13b) require Schiff base condensation followed by oxidative cyclization .

Biological Activity

6-(3,5-Dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione (CAS 1334492-37-3) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves multi-step chemical reactions. The compound is typically derived from [1,2,4]triazolo[4,3-b]pyridazine precursors through nucleophilic substitution and cyclization reactions. The presence of the dimethylphenoxy group is crucial for enhancing biological activity.

Antiproliferative Activity

Recent studies have demonstrated that compounds within the triazolo[4,3-b]pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung adenocarcinoma)
    • SGC-7901 (gastric adenocarcinoma)
    • HT-1080 (fibrosarcoma)

The compound has shown IC50 values comparable to established chemotherapeutic agents. Specifically:

CompoundCell LineIC50 (μM)
This compoundA5490.008
SGC-79010.014
HT-10800.012

These results indicate that the compound effectively inhibits cell proliferation at low concentrations .

The mechanism through which this compound exerts its antiproliferative effects involves:

  • Tubulin Polymerization Inhibition : The compound disrupts microtubule dynamics by inhibiting tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase .
  • Immunofluorescence Studies : These studies reveal significant alterations in microtubule structures upon treatment with the compound, indicating its role as an antitubulin agent .

Case Studies

Several case studies have highlighted the efficacy of triazolo[4,3-b]pyridazine derivatives in preclinical models:

  • Study on A549 Cells : A series of derivatives were tested for their ability to inhibit proliferation. The results indicated that modifications in the phenoxy group significantly impacted biological activity.
  • Comparative Analysis : In comparative studies with other known anticancer agents like CA-4 (a potent antitumor agent), the triazolo derivative displayed similar or superior activity against multiple cancer cell lines .

Q & A

[Basic] What synthetic methodologies are commonly employed for synthesizing 6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione?

The synthesis typically involves nucleophilic substitution and cyclization reactions. Key intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine ([4] in ) are reacted with 3,5-dimethylphenol under reflux in ethanol or acetonitrile. For example, intermediates such as 2-hydroxymethylbenzo[b][1,4]oxazine ([9]) are prepared via cyclization of 2-amino-5-nitrophenol, followed by borane reduction . Acetohydrazide derivatives (e.g., compounds 6a,b in ) are synthesized by refluxing intermediates with acetic anhydride in glacial acetic acid at 120°C . Alternative routes include cyclization of hydrazinylpyridazine precursors with diethyl ethoxymethylenemalonate, yielding ~48–91% depending on substituents .

[Basic] What characterization techniques validate the structure and purity of this compound?

Critical techniques include:

  • 1H/13C NMR : For assigning protons (e.g., δ 2.87 for CH3 groups) and carbons (e.g., aromatic carbons at δ 120–160 ppm) .
  • IR spectroscopy : Peaks at ~1250 cm⁻¹ (C=S) and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .
  • HPLC : Retention times (e.g., 1.67 min in ) and Rf values (e.g., 0.57 via TLC) assess purity .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S percentages to confirm stoichiometry .

[Advanced] How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

SAR strategies focus on modifying the triazolopyridazine core and substituents. highlights that methoxy and tetrahydrofuran-3-yloxy groups on the phenyl appendage improve PDE4A inhibition (IC50 < 1 nM). Docking studies reveal that substituents at the 6-position (e.g., 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl in compound 18) form hydrogen bonds with PDE4A's catalytic domain . Conversely, bulky substituents may reduce solubility, necessitating balance between potency and pharmacokinetics .

[Advanced] How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability. For instance, reports potent PDE4 inhibition (>100-fold selectivity over other isoforms), while notes no fungistatic activity. To reconcile:

  • Compare enzyme isoforms (e.g., PDE4A vs. PDE4D).
  • Standardize cell-based assays (e.g., HEK293 vs. RAW264.7 cells).
  • Validate target engagement via competitive binding assays or CRISPR knockouts .

[Advanced] What computational approaches predict binding affinity and selectivity for biological targets?

Molecular docking (e.g., AutoDock Vina) with PDE4 (PDB:3LD6) identifies key interactions:

  • Hydrophobic contacts between dimethylphenoxy groups and Val326/Leu327.
  • Hydrogen bonds between the triazole ring and Gln369 .
    Binding energy thresholds (e.g., ≤ -8 kcal/mol) correlate with experimental IC50 values .

[Basic] How are reaction conditions optimized to improve yields?

Key parameters include:

  • Solvent choice : Acetonitrile improves substitution yields vs. ethanol .
  • Catalysts : Acidic conditions (pH 4–6) enhance cyclization efficiency .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions during oxidation steps .
    For example, substituting chlorine in 6-chloro intermediates with phenoxy groups achieves ~85% yield under N2 at 80°C .

[Advanced] What strategies profile selectivity against enzyme isoforms or off-target effects?

  • Broad-spectrum panels : Test against 21 PDE isoforms () or kinase families.
  • Crystallography : Resolve co-crystal structures to map binding pockets (e.g., PDE4A vs. PDE4B).
  • Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .

[Basic] How are intermediates isolated and purified during synthesis?

  • Column chromatography : Silica gel (hexane/ethyl acetate) isolates intermediates like 2-hydroxymethylbenzo[b][1,4]oxazine ([9]) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 152–154°C) .
  • HPLC : Semi-preparative C18 columns separate regioisomers .

[Advanced] How does substituent electronic modulation influence reactivity and bioactivity?

  • Electron-donating groups (e.g., -OCH3) : Increase solubility and π-stacking with aromatic residues (e.g., Phe340 in PDE4A) .
  • Electron-withdrawing groups (e.g., -Cl) : Enhance electrophilicity for nucleophilic substitutions but may reduce metabolic stability .
    Quantitative SAR (QSAR) models correlate Hammett σ values with logP and IC50 .

[Advanced] What in vitro and in vivo models validate mechanistic hypotheses?

  • In vitro : PDE4 inhibition assays (cAMP modulation in HEK293 cells) .
  • In vivo : Anti-inflammatory models (e.g., LPS-induced TNF-α reduction in mice) .
  • Toxicity screening : HepG2 cells for hepatotoxicity; hERG assays for cardiotoxicity .

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